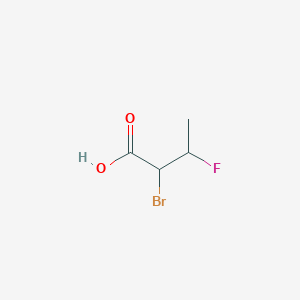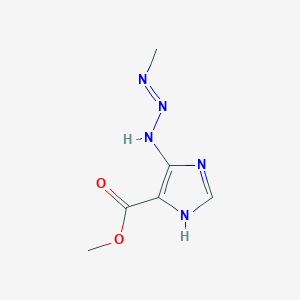
2-Amino-4-(diethylsulfamoyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(diethylsulfamoyl)butanoic acid is a chemical compound with the molecular formula C8H18N2O4S It is a derivative of butanoic acid, containing both an amino group and a diethylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(diethylsulfamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with diethylsulfamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(diethylsulfamoyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The diethylsulfamoyl group can be reduced under specific conditions to yield simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted compounds.
Aplicaciones Científicas De Investigación
2-Amino-4-(diethylsulfamoyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(diethylsulfamoyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The diethylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(aminoxy)butanoic acid
- 2-Amino-4-propylsulfanyl-butanoic acid
- 2-Amino-4-(carboxymethylsulfanyl)butanoic acid
- 2-Amino-4-(pentylsulfonimidoyl)butanoic acid
- 2-Amino-4-benzylsulfanyl-butanoic acid
Uniqueness
2-Amino-4-(diethylsulfamoyl)butanoic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Propiedades
Número CAS |
5446-32-2 |
|---|---|
Fórmula molecular |
C8H18N2O4S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
2-amino-4-(diethylsulfamoyl)butanoic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-3-10(4-2)15(13,14)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12) |
Clave InChI |
DOELBOGKIYJUDB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)

![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)








